molecular formula C10H10N2O2 B170240 6-ethoxyquinazolin-4(3H)-one CAS No. 155960-97-7

6-ethoxyquinazolin-4(3H)-one

Cat. No.: B170240
CAS No.: 155960-97-7
M. Wt: 190.2 g/mol
InChI Key: NWDVYRHGDRXTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxyquinazolin-4(3H)-one is a chemical building block based on the privileged quinazolinone scaffold, which is widely recognized in medicinal chemistry for its diverse biological activities . The quinazolin-4(3H)-one core is a significant heterocyclic structure found in numerous natural and synthetic bioactive compounds . This scaffold is a versatile template for developing potential therapeutic agents, with documented activities including anticancer , anti-inflammatory , antiviral , and antimicrobial effects . Researchers are particularly interested in quinazolinone derivatives for designing kinase inhibitors, such as those targeting VEGFR-2, a key protein in angiogenesis and cancer therapy . The ethoxy substitution at the 6-position may influence the compound's electronic properties, lipophilicity, and subsequent binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . This product is intended for research applications only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVYRHGDRXTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565706
Record name 6-Ethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155960-97-7
Record name 6-Ethoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Ethoxyquinazolin 4 3h One and Its Analogues

Established Reaction Pathways

Traditional methods for constructing the quinazolinone core often rely on cyclization and condensation reactions from readily available precursors like anthranilic acid and its derivatives.

A foundational and widely used method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acid or its derivatives with formamide (B127407). arkat-usa.orgbu.edu.eggeneris-publishing.com When anthranilic acid is heated with an excess of formamide, a nearly quantitative conversion to 4(3H)-quinazolinone can be achieved through the elimination of water. bu.edu.eggeneris-publishing.com This method is applicable to substituted anthranilic acids, meaning that 6-ethoxyquinazolin-4(3H)-one can be synthesized from 2-amino-4-ethoxybenzoic acid.

The general reaction involves heating the substituted anthranilic acid with a suitable C1 source, such as formamide, which also serves as the solvent. arkat-usa.orgbu.edu.eg Variations of this reaction exist, including the use of other amides or a combination of formic acid and different amines. tandfonline.com Microwave irradiation has been employed to accelerate these reactions, often providing the desired product in minutes with good yields. ijarsct.co.inbu.edu.eg

One-pot reductive cyclization offers another route, starting from 2-nitrobenzoic acid derivatives. In this process, the nitro group is reduced in situ to an amino group, which then undergoes cyclocondensation with formamide. arkat-usa.org This transformation can be catalyzed by indium(III) or bismuth(III) salts, with formamide acting as the reductant, cyclocondensate, and solvent. arkat-usa.org

Table 1: Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid Derivatives
Starting MaterialReagentsConditionsProductReference
Anthranilic acidFormamideHeat at 120-135°CQuinazolin-4(3H)-one bu.edu.eggeneris-publishing.com
2-Nitrobenzoic acid derivativesFormamide, In(III) or Bi(III) saltsOne-pot reductive N-heterocyclizationSubstituted Quinazolin-4(3H)-ones arkat-usa.org
Anthranilic acidMethyl or ethyl orthoformate, aminesHeatSubstituted Quinazolin-4(3H)-ones tandfonline.com
5-Chloro anthranilic acid1) Acetic anhydride (B1165640) 2) P₂O₅, glacial acetic acid, p-aminobenzoic acidMulti-step cyclization4-[6-chloro-2- methyl-4-oxoquinazolin -3(4H)-yl] benzoic acid ijpsr.com

The use of 3,1-benzoxazin-4-one intermediates is a popular and versatile strategy for synthesizing quinazolinones. rsc.org This two-step approach typically begins with the acylation of an anthranilic acid, followed by cyclization with a dehydrating agent like acetic anhydride to form the benzoxazinone (B8607429) ring. tandfonline.comrsc.orgbrieflands.comscispace.com This intermediate is then treated with an amine source to yield the desired quinazolinone.

A direct route to an analogue, 2-ethoxy-4(3H)quinazolinone, starts from 2-ethoxy(4H)-3,1-benzoxazin-4-one. nih.govresearchgate.net This precursor is synthesized from anthranilic acid and subsequently fused with ammonium (B1175870) acetate (B1210297) in a solvent-free reaction to produce 2-ethoxy-4(3H)quinazolinone in high yield (85%). nih.gov The reaction involves the aminolysis of the benzoxazinone ring by ammonia (B1221849) (from ammonium acetate), followed by cyclization. nih.govchiet.edu.egiiste.org This methodology is broadly applicable and can be used with various amines to generate N-3 substituted quinazolinones. brieflands.comscispace.comraco.cat For instance, reacting the benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-quinazolinone derivatives. brieflands.comnih.gov This pathway highlights the utility of benzoxazinones as stable and reactive intermediates for building a diverse library of quinazolinone compounds.

Multi-step strategies allow for the introduction of various substituents onto a pre-formed quinazolinone ring system, enabling the synthesis of complex derivatives. An example is the synthesis of 7-ethoxy-6-nitroquinazolin-4(3H)-one. This compound is prepared from 7-fluoro-6-nitroquinazolin-4(3H)-one via a nucleophilic aromatic substitution reaction. oncotarget.com The starting fluoro-quinazolinone is treated with sodium ethoxide, which is generated in situ from sodium metal in anhydrous ethanol (B145695). Refluxing this mixture leads to the displacement of the fluorine atom by the ethoxy group. oncotarget.com

Further modifications can be carried out. For example, the nitro group on the quinazolinone ring can be reduced to an amino group. The reduction of 7-ethoxy-6-nitroquinazolin-4-amine derivatives has been achieved using iron in a mixture of ethanol, water, and acetic acid, yielding the corresponding 6-amino-7-ethoxyquinazolin-4-amine. google.com Similarly, the reduction of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one to its 6-amino analogue was accomplished using iron powder and ammonium chloride. researchgate.net These sequential reactions—substituting a leaving group with an ethoxy moiety followed by the transformation of another functional group—demonstrate the power of multi-step synthesis in creating specifically substituted quinazolinones.

Table 2: Example of a Multi-step Synthesis
StepStarting MaterialReagentsConditionsProductReference
17-Fluoro-6-nitroquinazolin-4(3H)-oneSodium, Anhydrous ethanolReflux for 2.5 h7-Ethoxy-6-nitroquinazolin-4(3H)-one oncotarget.com
27-Ethoxy-N-(3-ethynylphenyl)-6-nitroquinazolin-4-amineFe, Ethanol, H₂O, Acetic acidReflux for 4 hN4-(3-Ethynylphenyl)-7-ethoxyquinazoline-4,6-diamine google.com

Synthetic Routes from Benzoxazinone Precursors (e.g., 2-Ethoxy(4H)-3,1-benzoxazin-4-one)

Advanced Synthetic Strategies

To improve efficiency, atom economy, and environmental compatibility, advanced synthetic methods, particularly those employing transition-metal catalysts, have been developed. mdpi.comnih.gov

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazoline (B50416) scaffolds, offering novel pathways that often proceed under milder conditions with greater efficiency than traditional methods. mdpi.comnih.govresearchgate.net A variety of metals, including iron, ruthenium, manganese, and palladium, have been utilized. nih.govresearchgate.netresearchgate.net

One prominent strategy is acceptorless dehydrogenative coupling (ADC), which avoids the need for stoichiometric oxidants by releasing hydrogen gas as the only byproduct. mdpi.comnih.gov For instance, manganese and ruthenium complexes have been used to catalyze the ADC of 2-aminobenzylamines or 2-aminobenzyl alcohols with various coupling partners like amides or nitriles to form the quinazoline ring. mdpi.comnih.gov Iron-catalyzed dehydrogenative coupling of (2-aminophenyl)methanols with benzamides also provides an environmentally benign route to quinazolines. researchgate.net Palladium-catalyzed reactions, such as aminocarbonylation, have been used to construct 2,3-disubstituted quinazolinones from N-(o-halophenyl)imidoyl chlorides. rsc.org

Copper-catalyzed reactions have emerged as a particularly powerful and cost-effective method for synthesizing quinazolinone derivatives. mdpi.com These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions.

One approach is a copper-catalyzed domino reaction of alkyl halides with anthranilamides, which proceeds under air to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another strategy involves an Ullmann-type coupling. For example, a copper-catalyzed method for synthesizing quinazoline derivatives uses readily available (2-bromophenyl)methylamines and amides as starting materials. scribd.com

Copper catalysis is also crucial in multi-component reactions. A procedure integrating anthranilic acids, N-Boc-amino acids, and amines uses copper(II) chloride to produce N-Boc-2-alkylaminoquinazolin-4(3H)-ones while effectively preventing racemization, a common challenge in such syntheses. d-nb.info Furthermore, a copper(I)-catalyzed multipathway domino strategy employs 2-bromobenzamide (B1207801) and various substrates like aldehydes or alcohols, using TMSN₃ as a nitrogen source, to construct 2-substituted quinazolinones in a one-pot protocol. organic-chemistry.org These diverse copper-catalyzed methods underscore their versatility and importance in modern heterocyclic synthesis. academie-sciences.fr

Transition-Metal-Catalyzed Reactions

Rhodium-Catalyzed C-H Amidation/Cyclization

Rhodium catalysis has emerged as a powerful tool for the synthesis of highly functionalized quinazolinones through C-H amidation and cyclization reactions. whiterose.ac.uk This methodology allows for the conversion of simple benzoic acids into valuable heterocyclic scaffolds. whiterose.ac.uk The process typically involves the rhodium-catalyzed C-H amidation of a benzoic acid derivative, followed by a cyclization step to form the quinazolinone ring. whiterose.ac.uknih.gov

Research has shown that rhodium catalysis is optimal for the C-H amidation transformation, particularly when used with sulfonamides and trifluoroacetamide. whiterose.ac.uk Notably, with trifluoroacetamide, the reaction can proceed at mild temperatures ranging from 25 to 40 °C. whiterose.ac.uk This strategy has been successfully applied to the synthesis of a variety of highly functionalized amino-substituted aromatic oxazolines, which can be readily converted to the corresponding quinazolinones through a simple and efficient acid-promoted cyclization procedure. whiterose.ac.uk The utility of this approach has been demonstrated in the total synthesis of complex molecules, highlighting its potential for producing structurally diverse quinazolinones. whiterose.ac.uk

While this method is effective for creating the core quinazolinone structure, attempts to functionalize the 2-position of the quinazolinone after cyclization using certain radical precursors have been unsuccessful. whiterose.ac.uk However, the C-H amidation/cyclization strategy has been successfully extended to other heterocyclic systems, such as pyridine (B92270) scaffolds. whiterose.ac.uk

A novel rhodium-catalyzed coupling-cyclization of o-alkynyl/propargyl arylazides or o-azidoaryl acetylenic ketones with arylisocyanides has also been developed. rsc.org This reaction proceeds through reactive arylcarbodiimide intermediates that undergo intramolecular [4 + 2] cycloaddition to form complex fused quinoline (B57606) and dibenzonaphthyridone structures in a single step. rsc.org

Further research has demonstrated rhodium-catalyzed tandem oxidative alkenylation and intramolecular oxy-Michael addition of arylphosphonic acid monoethyl esters with alkenes under aerobic conditions, yielding benzoxaphosphole 1-oxides. nih.gov

Palladium and Ruthenium Catalysis in Quinazolinone Synthesis

Palladium and ruthenium catalysts are also pivotal in the synthesis of quinazolinones and related heterocycles, often enabling reactions that are difficult to achieve through other means. chim.itnih.govresearchgate.net

Palladium Catalysis: Palladium-catalyzed reactions are widely used for constructing quinazoline and quinazolin-4(3H)-one analogues. researchgate.net One of the earliest applications was in intramolecular C-H arylation for the synthesis of natural alkaloids like Luotonin A and rutaecarpine. chim.it For instance, the intramolecular coupling of 3-[2-(2-bromoindol-3-yl)ethyl]-4(3H)-quinazolinone using potassium acetate in DMF under reflux yields rutaecarpine. chim.it

More complex transformations, such as the tandem synthesis of quinazolinone-fused phenanthridinones, have been achieved using palladium-catalyzed intermolecular C-H arylation followed by intramolecular C-H amidation. chim.it Palladium catalysis also facilitates the regioselective dehydrogenative cross-coupling of N-protected uracils with heteroarenes. chim.it Furthermore, a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids provides an efficient route to 4-arylquinazolines. organic-chemistry.org

A palladium-supported catalyst has been shown to be effective in the selective synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-benzylaniline derivatives via a hydrogen transfer reaction and can also selectively cleave the C─N bond in 6-phenyl-5,6-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline. nih.gov

Ruthenium Catalysis: Ruthenium catalysts have been employed for the alkenylation of quinazolinones using alkynes as coupling partners, with dibenzoyl peroxide as an oxidant. chim.it An efficient ruthenium-catalyzed tandem cyclization has been developed for C–N bond formation through a hydrogen transfer reaction and intramolecular cyclization, utilizing nitroarenes and primary alcohols. researchgate.net

A ruthenium-supported catalyst facilitates the selective synthesis of 5,6-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazoline derivatives through a dehydrogenative coupling reaction with a broad substrate scope. nih.gov Additionally, a Ru3(CO)12/Xantphos/t-BuOK catalyst system enables a direct dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. organic-chemistry.org

Investigations into C-H activation have shown that while rhodium catalysis is optimal for certain C-H amidation transformations, palladium, copper, and ruthenium catalysis were found to be unsuitable for those specific reactions. whiterose.ac.uk

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have gained significant attention for the synthesis of dihydroquinazolinone derivatives and other complex heterocyclic systems due to their efficiency, high yields, and environmentally friendly nature. jmchemsci.commdpi.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants.

A notable example is the three-component, one-pot approach for preparing dihydroquinazolinone derivatives using stannous chloride dihydrate (SnCl₂·2H₂O) as a catalyst under solvent-free conditions. jmchemsci.com This method has been used to synthesize a series of dihydroquinazolinone analogs by reacting an aldehyde, isatoic anhydride, and urea. jmchemsci.com The reaction conditions are often optimized by testing various solvents or proceeding under solvent-free conditions, with the latter often proving most effective. jmchemsci.com

MCRs are highly versatile. For instance, a pseudo-five-component reaction (pseudo-5CR) has been reported for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, involving two equivalents each of ethyl acetoacetate (B1235776) and hydrazine hydrate with an aromatic aldehyde, catalyzed by ZnAl₂O₄. nih.gov Another strategy involves a Knoevenagel condensation coupled with a Michael addition for the synthesis of functionalized bis-lawsone derivatives. nih.gov

The synthesis of polyhydroquinoline derivatives can be achieved through a Hantzsch reaction, which is a one-pot coupling of aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate, catalyzed by gadolinium triflate. scribd.com This method is praised for its operational simplicity and the reusability of the catalyst. scribd.com

Furthermore, the synthesis of quinazolin-4(3H)-ones has been achieved through a one-pot coupling of 2-aminobenzamides with aryl or alkyl aldehydes in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under solvent-free mechanochemical conditions (ball milling). beilstein-journals.org

Oxidative Cyclization and Olefin Cleavage Methodologies

Oxidative cyclization and olefin cleavage represent important strategies for the synthesis of quinazolin-4(3H)-ones and other heterocyclic compounds. mdpi.comorganic-chemistry.orgarkat-usa.orgnih.govbeilstein-journals.org These methods often involve the in situ generation of reactive intermediates, such as aldehydes, which then undergo cyclization.

An efficient and selective oxidative procedure for synthesizing quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. mdpi.com This method relies on the oxidative cleavage of the styrene (B11656) double bond to form an aldehyde in situ, which then reacts with the o-aminobenzamide to form the quinazolinone. The reaction typically uses tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com

Iodine-mediated domino oxidative cyclization offers a metal-free, one-pot synthesis of 1,3,4-oxadiazoles through the oxidative cleavage of C(sp²)-H or C(sp)-H bonds, followed by cyclization and deacylation. organic-chemistry.org The use of potassium carbonate is crucial for the cyclization and C-C bond cleavage steps. organic-chemistry.org

Furthermore, a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones has been used to synthesize 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org This reaction proceeds with high regioselectivity in 2,2,2-trifluoroethanol. beilstein-journals.org

Acid-catalyzed, metal- and oxidant-free C=C bond cleavage of enaminones has also been reported as a method for the one-pot synthesis of 3,4-dihydroquinazolines. nih.gov This strategy avoids harsh oxidative conditions and the use of noble metal catalysts. nih.gov

Synthesis of Key Intermediates

The synthesis of complex quinazoline derivatives often relies on the preparation of key intermediates that can be further functionalized. These intermediates serve as versatile building blocks for creating a wide array of substituted quinazolinones.

Preparation of 3-Amino-2-ethoxyquinazolin-4(3H)-one

3-Amino-2-ethoxyquinazolin-4(3H)-one is a valuable intermediate used in the synthesis of various novel quinazolinone derivatives. uob.edu.lyresearchgate.netiiste.orgnih.gov Its synthesis is typically achieved through the reaction of 2-ethoxy-4H-3,1-benzoxazin-4-one with hydrazine hydrate. uob.edu.lyiiste.org

The general procedure involves heating 2-ethoxy-4H-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol under reflux. iiste.org The resulting product, 3-amino-2-ethoxyquinazolin-4(3H)-one, can then be isolated and purified by crystallization. iiste.org This intermediate contains a reactive amino group at the 3-position, making it a key precursor for further chemical modifications. uob.edu.lyresearchgate.net For example, it can be reacted with aldehydes, ketones, or chloroacetyl chloride to introduce various substituents. researchgate.net

In one study, 3-amino-2-ethoxyquinazolin-4(3H)-one was synthesized and subsequently reacted with p-methoxybenzaldehyde and chloroacetyl chloride to produce Schiff bases and 3-chloroacetylamino-2-ethoxyquinazolin-4(3H)-one, respectively. researchgate.net These derivatives were then used to create more complex heterocyclic systems. researchgate.net Another synthesis route involves the reaction of 3-amino-2-(methylthio)quinazolin-4(3H)-one with potassium carbonate in ethanol, which also yields 3-amino-2-ethoxyquinazolin-4(3H)-one among other products. nih.gov

Synthesis of Ethoxy-Substituted Quinazoline Derivatives (e.g., 2-ethoxy-4-chloroquinazoline)

Ethoxy-substituted quinazoline derivatives, such as 2-ethoxy-4-chloroquinazoline, are important precursors for the synthesis of a variety of quinazoline-based compounds. iiste.orggrafiati.com The synthesis of 2-ethoxy-4-chloroquinazoline can be achieved from 2-ethoxy-(3H)-quinazolin-4-one by reacting it with phosphorus oxychloride. iiste.orgiiste.org

This chloro-substituted intermediate is highly reactive towards nucleophiles, allowing for the introduction of various functional groups at the 4-position. grafiati.com For instance, 2-ethoxy-4-chloroquinazoline has been shown to react with a range of nitrogen nucleophiles, including thiosemicarbazide, sodium azide, glucosamine, and hydrazine hydrate. grafiati.com

The reaction of 2-ethoxy-4-chloroquinazoline with dapsone (B1669823) and subsequently with 2-furoyl chloride has been used to synthesize novel Schiff bases. Furthermore, its reaction with hydrazides of various acids can lead to the formation of 5-ethoxy-2-substituted researchgate.netwhiterose.ac.ukchim.it-triazolo-[1,5-c]quinazoline derivatives through ring closure and Dimroth rearrangement. grafiati.com

Advanced Spectroscopic and Analytical Characterization of Ethoxy Quinazolinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be used to identify and assign the hydrogen atoms in the 6-ethoxyquinazolin-4(3H)-one molecule. The spectrum would be expected to show distinct signals corresponding to the ethoxy group protons, the protons on the aromatic ring, and the N-H proton of the quinazolinone core.

Ethoxy Group: A triplet signal for the methyl (CH₃) protons and a quartet signal for the methylene (B1212753) (CH₂) protons would be characteristic of the ethoxy group, showing their coupling relationship.

Aromatic Protons: The protons on the benzene (B151609) ring (at positions 5, 7, and 8) would appear as a set of signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm the 6-position substitution.

N-H Proton: A broad singlet is typically observed for the N-H proton, which may exchange with deuterium (B1214612) upon the addition of D₂O.

C2-H Proton: A singlet corresponding to the proton at the C2 position would also be expected.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct carbon signals would be anticipated, as the molecular formula is C₁₀H₁₀N₂O₂.

Carbonyl Carbon: A signal at a low field (downfield) would correspond to the C4 carbonyl carbon of the quinazolinone ring.

Aromatic and Heterocyclic Carbons: Signals for the eight carbons of the quinazoline (B50416) ring system would be observed in the aromatic region. The carbon atom attached to the ethoxy group (C6) would be shifted accordingly.

Ethoxy Group Carbons: Two signals in the high field (upfield) region would correspond to the methylene and methyl carbons of the ethoxy group.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. researchgate.net These techniques reveal correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethoxy group and between the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, etc.) and is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks include a strong absorption for the C=O (carbonyl) stretch of the amide group, N-H stretching vibrations, C-N stretching, C-O stretching for the ethoxy group, and various C-H and C=C stretching and bending vibrations corresponding to the aromatic ring. For example, the related compound 2-ethoxyquinazolin-4(3H)-one shows a strong C=O peak around 1671 cm⁻¹ and an N-H stretch at 3229 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The spectrum would show signals for the aromatic ring breathing modes and other skeletal vibrations of the quinazolinone core.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry (MS): An electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the exact molecular weight of this compound (190.19 g/mol ). The fragmentation pattern would provide evidence for the structure, showing characteristic losses of fragments like the ethoxy group. The related 2-ethoxy isomer shows a clear molecular ion peak at m/z 190. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass. This allows for the determination of the elemental formula of the molecule, confirming that the composition is C₁₀H₁₀N₂O₂ and distinguishing it from any other compounds with the same nominal mass.

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared to the calculated theoretical values based on the compound's chemical formula. For this compound (C₁₀H₁₀N₂O₂), the theoretical composition would be:

Carbon (C): 63.15%

Hydrogen (H): 5.30%

Nitrogen (N): 14.73%

Oxygen (O): 16.82%

Experimental results from elemental analysis that closely match these calculated values would provide strong evidence for the purity and correct elemental composition of the synthesized compound. For instance, the analysis of the isomeric 2-ethoxyquinazolin-4(3H)-one found C, 63.16%; H, 5.26%; N, 14.74%, which is in excellent agreement with the calculated values. nih.gov

Pharmacological and Biological Research Potential of Ethoxy Quinazolinone Derivatives

Antimicrobial Investigations

The quinazolinone core, particularly when substituted with an ethoxy group, has been a focal point for the synthesis of new antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the continuous search for novel compounds that can effectively combat these pathogens.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of 6-ethoxyquinazolin-4(3H)-one derivatives against a range of both Gram-positive and Gram-negative bacteria. jmchemsci.comnih.govnih.gov The structural modifications on the quinazolinone ring play a crucial role in determining the potency and spectrum of their antibacterial action. uob.edu.ly

For instance, the synthesis of novel quinazoline (B50416) derivatives through the reaction of 2-ethoxy-4(3H) quinazolinone with various halides has yielded compounds with notable antibacterial properties. nih.gov In one study, certain derivatives showed significant inhibition against Staphylococcus aureus (a Gram-positive bacterium). nih.gov Another research effort focusing on dihydroquinazolinone analogs revealed that specific derivatives exhibited remarkable activity against Gram-positive strains, with some also showing inhibitory effects against Gram-negative bacteria like Pseudomonas aeruginosa. jmchemsci.comjmchemsci.com

The introduction of different substituents at various positions of the quinazoline ring has been a key strategy to enhance antibacterial efficacy. For example, a series of 2,3,6-trisubstituted quinazolin-4-one derivatives were synthesized and evaluated for their activity against both Gram-positive and Gram-negative microorganisms. biomedpharmajournal.org Similarly, the evaluation of fused quinazolinone derivatives has shown promising results, with some compounds exhibiting better bacteriostatic activity against Gram-negative bacteria. nih.gov

The following table summarizes the antibacterial activity of selected ethoxy-quinazolinone derivatives from various studies.

Compound/DerivativeBacterial Strain(s)Activity/MICReference
Dihydroquinazolinone analog (4d)Bacillus subtilis, Lactobacillus rhamnosusMIC = 0.25 mg/mL jmchemsci.comresearchgate.net
Dihydroquinazolinone analogs (4d, 4e)Pseudomonas aeruginosaMIC = 0.25 mg/mL jmchemsci.comresearchgate.net
Quinazolinone derivative (9)Staphylococcus aureusHigh inhibition nih.gov
Quinazolinone derivative (6)Staphylococcus aureusHigh inhibition nih.gov
Fused quinazolinone derivativesGram-negative bacteriaGood bacteriostatic activity nih.gov

MIC: Minimum Inhibitory Concentration

Antifungal Activity

In addition to their antibacterial effects, this compound derivatives have been investigated for their potential as antifungal agents. jmchemsci.comnih.govnih.gov Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, and new antifungal drugs are in high demand.

Research has shown that certain synthesized quinazolinone derivatives are active against various fungal strains, including Candida albicans and Aspergillus flavus. nih.gov In a study involving a series of dihydroquinazolinone analogs, the compounds demonstrated moderate to weak antifungal activity against Candida albicans. jmchemsci.comresearchgate.net Another study reported that almost all of their screened fused quinazolinone compounds showed good activity against C. albicans and Aspergillus niger. nih.gov

The table below presents the antifungal activity of some ethoxy-quinazolinone derivatives.

Compound/DerivativeFungal Strain(s)ActivityReference
Dihydroquinazolinone analogs (4a-f)Candida albicansModerate to weak activity jmchemsci.comresearchgate.net
Quinazolinone derivative (4c, 4d, 6, 9, 10)Aspergillus flavus, Candida albicansActive against both nih.gov
Fused quinazolinone derivatives (4, 9)Candida albicans, Aspergillus nigerGood activity nih.gov

Mechanistic Studies of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For quinazolinone derivatives, several mechanisms have been proposed, including interference with cell wall synthesis, inhibition of nucleic acid synthesis, and disruption of essential metabolic pathways. evitachem.comcreative-biolabs.com

One of the key mechanisms of action for some antibacterial agents is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. nih.gov The discovery of a 4(3H)-quinazolinone core as a novel antibacterial was achieved through in silico screening for binding to a PBP. nih.gov Another proposed mechanism involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. mdpi.com Molecular docking studies have been employed to understand the binding interactions of quinazolinone derivatives with the active site of enzymes like E. coli DNA gyrase. mdpi.com

Anticancer Research

The quinazoline scaffold is a well-established pharmacophore in the design of anticancer agents. uob.edu.lyresearchgate.net Several FDA-approved cancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the quinazoline structure. researchgate.net Ethoxy-quinazolinone derivatives have emerged as a promising area of research for the development of novel anticancer therapies.

Targeting Protein Kinases

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive targets for drug development. mdpi.com Ethoxy-quinazolinone derivatives have been designed and synthesized to target various protein kinases involved in cancer progression, including:

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many tumors. nih.gov Quinazoline derivatives are known to act as inhibitors of EGFR. researchgate.netnih.gov Novel N-(3-ethynyl phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, structurally similar to erlotinib, have been synthesized and evaluated for their anticancer activity. vietnamjournal.ru

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 plays a key role in tumor angiogenesis. nih.gov Quinazolin-4-one derivatives have been investigated as potential VEGFR-2 inhibitors. mdpi.com

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently activated in cancer. Certain quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit the PI3K-mediated signaling pathway. mdpi.com

MET (Mesenchymal-Epithelial Transition factor): The c-Met kinase is another important target in cancer therapy. mdpi.com

RAF (Rapidly Accelerated Fibrosarcoma): RAF kinases are components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. mdpi.com

The table below highlights some ethoxy-quinazolinone derivatives and their targeted protein kinases.

Derivative ClassTargeted Protein Kinase(s)Reference
Quinazolin-4(3H)-one derivativesEGFR, VEGFR-2, PI3K, MET, RAF mdpi.com
N-(3-ethynyl phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivativesEGFR vietnamjournal.ru
Quinazolin-4(3H)-one based hydroxamic acid derivativesPI3K mdpi.com
6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivativesAurora kinase, ROR1 nih.gov

Molecular Mechanisms of Action

The anticancer effects of ethoxy-quinazolinone derivatives are mediated through various molecular mechanisms that ultimately lead to the inhibition of cancer cell growth and proliferation. These mechanisms include:

Cell Cycle Arrest: Some quinazolinone derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, certain derivatives have been shown to cause G2/M phase arrest. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. nih.gov Quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.gov This can involve the release of cytochrome c from mitochondria and the activation of caspases. nih.gov

Angiogenesis Suppression: By inhibiting kinases like VEGFR-2, ethoxy-quinazolinone derivatives can suppress the formation of new blood vessels that tumors need to grow and metastasize. mdpi.com

Tumor Cell Migration Inhibition: Some derivatives have been shown to inhibit the migration of cancer cells, which is a critical step in metastasis. mdpi.com

Research continues to uncover the intricate molecular mechanisms by which these compounds exert their anticancer effects, paving the way for the development of more targeted and effective cancer therapies.

Inhibition of Poly-(ADP-ribose) Polymerase (PARP)

Anti-inflammatory Research

The quinazoline and quinazolinone core structures are recognized for their potential anti-inflammatory properties. iiste.orgnih.govresearchgate.net Various derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses. researchgate.net For example, a series of 2,3-disubstituted-4-quinazolinones have been reported to possess anti-inflammatory activities. mdpi.com Research has shown that certain quinazoline derivatives exhibit anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) in preclinical models. researchgate.net The investigation into the anti-inflammatory potential of this compound derivatives is part of a broader effort to develop new therapeutic agents for inflammatory conditions. iiste.orgnih.govnih.govsemanticscholar.org

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can neutralize these reactive species and protect cells from damage. The quinazolin-4(3H)-one scaffold has been a focus of research for developing new antioxidant agents. mdpi.comnih.gov

The antioxidant activity of quinazolinone derivatives is often enhanced by linking them with polyphenolic compounds. mdpi.comnih.gov Studies have shown that certain ortho-diphenolic derivatives of quinazolin-4(3H)-one exhibit strong radical scavenging activity, sometimes superior to standard antioxidants like ascorbic acid and Trolox. mdpi.comnih.govjocpr.com The antioxidant potential of these compounds is evaluated through various assays that measure their ability to scavenge free radicals, donate electrons, and chelate transition metal ions. mdpi.comnih.gov While ethoxyquin, a related quinoline (B57606) derivative, is a known antioxidant used in animal feed, the specific antioxidant properties of this compound are a subject of ongoing investigation. nih.gov

Table 2: Antioxidant Activity of Quinazolinone Derivatives

Derivative Type Key Findings
Polyphenolic derivatives Show high antioxidant activity, sometimes exceeding that of ascorbic acid and Trolox. mdpi.comnih.gov
Ortho-diphenolic derivatives Exhibit good antiradical action. nih.gov

Antimalarial Research

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of the Plasmodium parasite necessitates the development of new antimalarial agents. nih.govnih.govwho.int The quinazoline and quinazolinone ring systems have been explored as a source of potential antimalarial compounds. researchgate.netnih.govsemanticscholar.org

Research has focused on synthesizing quinazolin-4(3H)-one derivatives based on the structure of febrifugine, a natural alkaloid with known antimalarial properties. nih.gov A series of 2,3-substituted quinazolin-4(3H)-one derivatives have demonstrated antimalarial activity against Plasmodium berghei in mice. nih.gov These synthetic compounds offer the advantage of shorter and more cost-effective production routes compared to natural product isolation. nih.gov The investigation of this compound derivatives for antimalarial activity is part of the broader search for novel and effective treatments for malaria. nih.govsemanticscholar.org

Other Biological Activities under Investigation

The emergence of viral infections and the development of drug resistance highlight the continuous need for new antiviral therapies. nih.gov The quinazoline scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov Derivatives of quinazolin-4(3H)-one have been reported to exhibit a range of antiviral activities. nih.gov

For example, a series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were synthesized and evaluated for their antiviral activity against a panel of viruses, with some compounds showing notable efficacy. nih.gov In another study, 2-Methylquinazolin-4(3H)-one, a component of a traditional Chinese herbal formula, demonstrated significant antiviral activity against the influenza A virus both in vitro and in vivo. mdpi.com This compound was found to reduce the lung index and the expression of viral proteins and pro-inflammatory molecules in infected mice. mdpi.com The investigation of this compound and its derivatives for antiviral properties is an ongoing area of research with the potential to yield new therapeutic options for viral diseases. nih.gov

Antihypertensive Activity

The quinazoline framework is a key component in a number of synthetic compounds that have demonstrated notable antihypertensive effects. Research into derivatives of this compound has revealed their potential as orally active agents for managing hypertension. These compounds often function as angiotensin-converting enzyme (ACE) inhibitors. nih.gov The structural features of these quinazoline derivatives allow them to interact with and inhibit the ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. nih.gov

One area of investigation involves the synthesis of various substituted quinazolinone derivatives and evaluating their impact on blood pressure in animal models. nih.gov For instance, studies have shown that specific structural modifications to the quinazoline core can enhance their antihypertensive properties. msdmanuals.com The development of these compounds is often guided by creating disease models in animals, which helps in assessing their therapeutic potential and mechanism of action. nih.gov Combination therapy, where these quinazoline derivatives are used alongside other antihypertensive drugs like hydrochlorothiazide (B1673439), has also been explored to enhance efficacy. nih.gov

Table 1: Research on Antihypertensive Activity of Quinazolinone Derivatives
Compound/DerivativeModelKey Findings
N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-Ala-L-Pro (MK-421)Animal ModelsOrally active ACE inhibitor, demonstrates antihypertensive effects. nih.gov
Various substituted quinazolinonesAnimal ModelsStructural modifications influence antihypertensive activity. msdmanuals.com
Quinazolinone derivatives in combination therapyAnimal ModelsUsed with diuretics like hydrochlorothiazide to improve blood pressure control. nih.gov

Anticonvulsant Activity

Derivatives of quinazolin-4(3H)-one have been a significant focus of research for their potential anticonvulsant properties. nih.govmdpi.comnih.govsemanticscholar.org The core structure is recognized for its role in central nervous system depressant activities. mdpi.com Investigations into these compounds often involve screening them in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural requirements for anticonvulsant action. For instance, the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the carbonyl group provides a hydrogen bonding site, all of which are important for interaction with targets like the GABA-A receptor. mdpi.com Modifications at the 2 and 3 positions of the quinazoline ring have been shown to significantly influence the anticonvulsant potency and pharmacokinetic properties of these derivatives. mdpi.com Some synthesized analogues have demonstrated potent, dose-dependent anticonvulsant activity, with some compounds showing greater efficacy than existing drugs like ethosuximide (B1671622) in preclinical tests. nih.gov

Table 2: Research on Anticonvulsant Activity of Quinazolinone Derivatives
Compound/DerivativeModelKey Findings
2,3-disubstituted quinazolin-4(3H)-one scaffoldMouse models (MES, scPTZ)Most compounds exhibit anticonvulsant properties, with activity correlated to dose. mdpi.com
Substituted quinazolin-4(3H)-ones (general)Mouse models (MES, scPTZ)Many derivatives show significant anticonvulsant activity. nih.gov
Quinazoline analogues (Methaqualone, mecloqualone)Preclinical studiesApproved as anticonvulsant drugs, act as positive allosteric modulators of the GABA-A receptor. nih.govmdpi.com

Analgesic Activity

The analgesic potential of quinazolinone derivatives has been another active area of scientific inquiry. mdpi.com Various synthesized quinazoline compounds have been evaluated for their ability to alleviate pain in different experimental models. mdpi.com For example, research has explored the effects of these derivatives in models of inflammatory pain. frontiersin.org

Structure-activity relationship studies have provided insights into the structural features that contribute to the analgesic effects of these compounds. For instance, the nature of substituents at various positions on the quinazolinone ring can significantly impact their analgesic potency. mdpi.com Some studies have shown that certain 2-phenyl quinazolinone derivatives exhibit analgesic activity comparable to or even exceeding that of standard drugs like diclofenac (B195802) in preclinical models. mdpi.com The mechanism of action is thought to involve interactions with specific biological targets related to pain pathways.

Table 3: Research on Analgesic Activity of Quinazolinone Derivatives
Compound/DerivativeModelKey Findings
2-Phenyl quinazolinone derivativesAnimal models of painShowed significant analgesic activity, with some compounds more potent than diclofenac. mdpi.com
Cinnabarinic acid (a kynurenine (B1673888) metabolite)Formalin test in miceReduced nocifensive behavior, indicating analgesic effects in inflammatory pain. frontiersin.org
Thiourea-substituted 2-methylthio quinazolinonesAnimal models of painDemonstrated notable analgesic activity. mdpi.com

Anti-diabetic Activity

The potential of quinazolinone derivatives as anti-diabetic agents has garnered increasing interest. nih.govsemanticscholar.orgphcogj.com Research in this area often focuses on the ability of these compounds to lower blood glucose levels and their mechanisms of action. nih.gov Studies have utilized animal models of diabetes, such as alloxan-induced diabetic mice, to evaluate the hypoglycemic effects of these derivatives. nih.gov

Some quinazolinone-related compounds have been investigated for their ability to stimulate glucose uptake and inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion. nih.gov For example, extracts from plants containing compounds with similar structural motifs have shown significant anti-diabetic activity by enhancing glucose uptake in muscle tissues and inhibiting α-glucosidase more effectively than existing drugs like acarbose. nih.gov The synthesis and evaluation of novel quinazoline derivatives continue to be a promising avenue for the development of new treatments for diabetes mellitus. semanticscholar.orgphcogj.com

Table 4: Research on Anti-diabetic Activity of Quinazolinone Derivatives
Compound/DerivativeModelKey Findings
Chrysophyllum cainito L. stem bark extractAlloxan-induced diabetic miceSignificantly decreased fasting blood glucose levels. nih.gov
Chrysophyllum cainito L. stem bark extractIn vitroStimulated glucose uptake in abdominal muscles and strongly inhibited α-glucosidase activity. nih.gov
Castanopsis costata leaves extractAlloxan-induced diabetic miceExhibited a considerable anti-diabetic effect, reducing blood glucose levels. phcogj.com

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents, and quinazolinone derivatives have shown promise in this regard. biomedpharmajournal.org Research has focused on synthesizing and evaluating novel quinazoline-based compounds for their activity against M. tuberculosis. nih.govplos.org

Several studies have identified quinazolinone derivatives that exhibit potent in vitro activity against the H37Rv strain of M. tuberculosis. nih.govsemanticscholar.org The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes, such as leucyl-tRNA synthetase (LeuRS), which are crucial for bacterial survival. nih.gov For instance, a series of 3-aminomethyl 4-halogen benzoxaboroles, which share some structural similarities with quinazolines, were found to be potent inhibitors of M. tuberculosis LeuRS. nih.gov Molecular docking studies have also been employed to predict the binding interactions of these compounds with their target enzymes, helping to guide the design of more effective anti-tubercular drugs. nih.gov

Table 5: Research on Anti-tubercular Activity of Quinazolinone Derivatives
Compound/DerivativeTarget/ModelKey Findings
Fluorinated chalcones and their derivativesMycobacterium tuberculosis H37RvSome compounds showed potent antitubercular activity, comparable to existing antibiotics. plos.org
(S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c] nih.govmdpi.comoxaborol-1(3H)-ol (GSK656)M. tuberculosis Leucyl-tRNA Synthetase (LeuRS)Potent inhibitor of Mtb LeuRS with significant in vitro antitubercular activity. nih.gov
Hydrazide-hydrazone derivativesInhA enzyme of M. tuberculosisSome compounds exhibited potent anti-TB activity, with minimal cytotoxicity. nih.gov
Nicotinic and isoniazid (B1672263) derivativesMycobacterium tuberculosis H37RvCertain derivatives showed promising in vitro antibacterial activity. semanticscholar.org

Structure Activity Relationship Sar Investigations of Ethoxy Quinazolinone Derivatives

Influence of Substitution at Ring Positions 2, 3, 6, and 8 on Biological Efficacy

The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and fused benzene (B151609) rings.

Position 2: The substituent at the C-2 position plays a critical role in defining the compound's activity. For instance, the introduction of a methyl group or a more complex aryl group can lead to varied biological responses. researchgate.net In some anticancer derivatives, the presence of a fluor-substituent in a benzene ring attached at this position is considered vital for inhibitory activity. nih.gov For antimicrobial agents, substituting the 2-position with groups like trifluoromethyl has been shown to be beneficial for improving antifungal activity. mdpi.com

Position 3: This position is highly significant for modulating activity, and a wide array of substitutions, including aryl, alkyl, and heterocyclic moieties, have been explored. nih.gov Attaching different heterocyclic systems to this position via a linker has been a common strategy to enhance antimicrobial and anticonvulsant activities. omicsonline.orgnih.gov For example, 3-amino-2-substituted quinazolin-4(3H)-ones serve as versatile building blocks for developing various bioactive compounds. researchgate.net

Position 6: The C-6 position is frequently modified to enhance potency, particularly in anticancer agents targeting EGFR. The introduction of electron-rich substituents or halogens at this position can improve activity against cancer cell lines. researchgate.net For example, attaching 2-substituted acetamido moieties or arylureido groups at C-6 has led to potent antiproliferative compounds. mdpi.comfrontiersin.org In some series, a bromo or nitro group at this position is a key feature for activity. researchgate.netfrontiersin.org

Position 8: Similar to position 6, this position on the benzene ring is important for structure-activity studies. researchgate.net Modifications at C-8, often in conjunction with substitutions at C-6 (e.g., 6,8-dibromo or 6,8-disubstituted derivatives), are explored to fine-tune the biological efficacy of the compounds against various targets. researchgate.netekb.eg

The following table summarizes the general influence of substitutions at these key positions.

Ring PositionCommon SubstituentsInfluence on Biological Efficacy
2 Methyl, Phenyl, Trifluoromethyl, Substituted ArylCritical for defining the type and potency of activity; influences antibacterial and anticancer effects. researchgate.netmdpi.com
3 Amino, Aryl, Heterocyclic moietiesA key site for introducing diverse functionalities to modulate antimicrobial and CNS activities. omicsonline.orgnih.gov
6 Halogens, Nitro, Methoxy (B1213986), Ethoxy, Amide groupsCrucial for anticancer (EGFR inhibitor) activity; electron-donating groups often increase potency. nih.govresearchgate.netmdpi.com
8 Halogens (e.g., Bromo, Chloro)Often substituted along with position 6 to optimize activity. researchgate.netresearchgate.net

Impact of Heterocyclic Moieties at Position 3 on Activity Modulation

A well-established strategy for enhancing the therapeutic potential of the 4(3H)-quinazolinone scaffold is the introduction of various heterocyclic rings at the C-3 position. omicsonline.orgnih.gov This modification can significantly impact the compound's physicochemical properties and its ability to interact with biological targets, leading to a broad spectrum of activities.

Studies have shown that incorporating five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiadiazoles, at position 3 results in compounds with notable anticonvulsant activity. nih.gov For instance, a series of 2-methyl-3-(1',3',4'-thiadiazol-2-yl)-4-(3H) quinazolinones demonstrated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. omicsonline.org

The nature of the heterocyclic system is a key determinant of the resulting biological effect. The synthesis of novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds at position 2 (via a hydrazinyl linker, which is structurally related to direct C-3 substitution) yielded compounds with potent antimicrobial activity. mdpi.com Specifically, the attachment of a pyrazole moiety led to some of the most active compounds against both bacteria and fungi. mdpi.com This suggests that the nitrogen-rich, planar structure of pyrazole is favorable for binding to microbial enzymes like DNA gyrase. mdpi.com

Furthermore, linking bioactive moieties like norfloxacin (B1679917) and ofloxacin (B1677185) to the quinazolinone core through a linker at position 3 has been explored to create hybrid molecules with potentially enhanced antimicrobial profiles. researchgate.net

Heterocyclic Moiety at Position 3Associated Biological Activity
1,3,4-ThiadiazoleAntibacterial, Antifungal. omicsonline.org
OxadiazoleAnticonvulsant. nih.gov
PyrazolePotent Antimicrobial (antibacterial and antifungal). mdpi.com
Morpholino-phenylHigh Antimicrobial Activity. researchgate.net

SAR Specific to Antimicrobial Activity

The 4(3H)-quinazolinone core is a versatile scaffold for developing novel antimicrobial agents. SAR studies have identified key structural features that govern their efficacy against various pathogens, including resistant strains like MRSA. nih.gov

Systematic variations of the quinazolinone structure have shown that the nature of the substituents at positions 2, 3, and on the fused benzene ring (Ring 1) are critical. nih.gov For activity against S. aureus, specific substitutions on an aryl ring at position 2 are important. It was found that for a phenyl group at position 2, meta and ortho substitutions were well-tolerated, while para substitution was generally detrimental to activity. nih.gov

The introduction of different heterocyclic moieties at position 3 is a recurring theme for enhancing antimicrobial potency. omicsonline.org For example, 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one was identified as a highly active antimicrobial agent. researchgate.net In another study, a series of 2-hydrazinylquinazolin-4(3H)-one derivatives were synthesized, with subsequent conversion to hydrazone and pyrazole derivatives. mdpi.com The resulting compounds, particularly a pyrazole derivative (5a), showed potent activity against a panel of bacteria and fungi, with MIC values ranging from 1–16 µg/mL. mdpi.com Another derivative, 4a, which featured a thiophene (B33073) ring, also displayed potent antifungal activity, in some cases exceeding that of the reference drug Clotrimazole. mdpi.com

The introduction of a trifluoromethyl group at the 2-position of the 4(3H)-quinazolinone scaffold has been found to be advantageous for improving antifungal activity. mdpi.com

Compound/SeriesKey Structural FeaturesAntimicrobial Activity Highlights
Quinazolinone Derivatives nih.gov Phenyl group at position 2ortho and meta substitutions are active against S. aureus; para substitution is not tolerated. nih.gov
6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one researchgate.net Bromo at C-6, Methyl at C-2, Morpholino-phenyl at C-3Exhibited the highest antimicrobial activity in its series. researchgate.net
Pyrazole derivative 5a mdpi.com Pyrazole moiety attached via a linker at C-2Potent broad-spectrum activity (MIC 1–16 µg/mL). mdpi.com
Thiophene derivative 4b mdpi.com Thiophene moiety attached via a linker at C-2Potent antifungal activity against C. albicans and M. phaseolina. mdpi.com

SAR Specific to Anticancer Activity (e.g., EGFR inhibitors)

The quinazoline (B50416) scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov Gefitinib (B1684475) and Erlotinib are prominent examples of 4-anilinoquinazoline-based drugs. SAR studies in this area are extensive and have pinpointed specific structural requirements for potent inhibition of both wild-type and mutant forms of EGFR. nih.govmdpi.com

Position 4: A 4-anilino (aniline attached at C-4) moiety is a hallmark of most quinazoline-based EGFR inhibitors. The substitution pattern on this aniline (B41778) ring is critical. For example, a 3-chloro-4-fluoroaniline (B193440) or a 3-ethynylaniline (B136080) substitution results in excellent EGFR inhibitory activity. amazonaws.com

Positions 6 and 7: These positions are key for modulating potency and kinase selectivity. Small, electron-donating alkoxy groups, such as methoxy or ethoxy, at these positions generally enhance activity. mdpi.comnih.gov The combination of a 6,7-diethoxy substitution on the quinazoline ring is a feature of potent inhibitors. amazonaws.com The introduction of larger groups, such as a morpholinopropoxy chain at C-6 combined with an ethoxy group at C-7, has been successfully used to develop ligands for EGFR imaging. nih.gov

Acrylamide (B121943) Moiety: To achieve irreversible inhibition, an acrylamide group is often attached at the C-6 position. This group acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site. nih.gov

A series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and evaluated, with Compound 7i showing excellent antitumor activity against A549, HT-29, and MCF-7 cell lines (IC₅₀ = 2.25, 1.72, and 2.81 μM, respectively), superior to reference drugs in some cases. frontiersin.org Another study found that introducing a thiophene-2-ylmethanamine at the C-4 position yielded compounds with good antiproliferative activity on A431 cells. mdpi.com

Compound/SeriesKey Structural FeaturesAnticancer Activity (IC₅₀)
Compound 12 mdpi.com Thiophene-2-ylmethanamine at C-4; 6,7-dimethoxyA431 cells: 3.4 µM
Compound 20 mdpi.com 4-anilino; 2-substituted acetamido at C-6HepG2 cells: 12 µM; MCF-7 cells: 3 µM
Compound 7i frontiersin.org 6-arylureido-4-anilinoA549 cells: 2.25 µM; HT-29 cells: 1.72 µM; MCF-7 cells: 2.81 µM
Transtinib (13c) nih.gov 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino); 7-ethoxy; 6-((E)-3-((S)-pyrrolidin-2-yl)acrylamide)Displayed strong anti-tumor activity in xenograft models. nih.gov

Correlation between Molecular Features and Target Interactions

The biological activity of 6-ethoxyquinazolin-4(3H)-one derivatives is a direct result of their three-dimensional structure and ability to interact with specific residues within a biological target's binding site. Molecular docking and kinase assays have provided detailed insights into these interactions.

In the context of EGFR inhibition, the quinazoline core acts as a scaffold that mimics the adenine (B156593) region of ATP. The N-1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. nih.gov The 4-anilino side chain extends into a hydrophobic pocket, and its substituents can form additional interactions that enhance binding affinity and selectivity. amazonaws.com

For irreversible inhibitors, a reactive group like an acrylamide attached at C-6 is positioned to form a covalent bond with a key cysteine residue (Cys797 for wild-type EGFR, or Cys773 in some designs) located at the edge of the ATP-binding site. amazonaws.comnih.gov This covalent interaction leads to prolonged and potent inhibition of the enzyme.

For antimicrobial quinazolinones targeting DNA gyrase, the molecular features allow the compound to fit into the enzyme's active site. Docking studies of pyrazole-quinazolinone hybrids showed that the quinazolinone ring and the attached pyrazole moiety engage in hydrogen bonding and hydrophobic interactions with key amino acid residues, disrupting the enzyme's function and leading to bacterial cell death. mdpi.com

Computational and Theoretical Chemistry Studies of Ethoxy Quinazolinone Systems

Molecular Docking Analyses7.1.1. Prediction of Binding Modes and Affinities with Biological Targets 7.1.2. Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

No specific molecular docking studies for 6-ethoxyquinazolin-4(3H)-one were found. Research on other quinazolinone derivatives shows this technique is commonly used to predict interactions with targets like EGFR, but data for the 6-ethoxy variant is absent frontiersin.orgnih.gov.

Prediction of Binding Modes and Affinities with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Studies7.2.1. Development of Predictive Models for Biological Activity 7.2.2. Identification of Physicochemical Descriptors Influencing Activity

No QSAR models specifically developed for or including this compound could be located. While QSAR studies for other quinazoline (B50416) series exist and identify important descriptors frontiersin.orgnih.gov, this information is not transferable.

Development of Predictive Models for Biological Activity

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

No molecular dynamics simulation studies detailing the conformational stability or interaction dynamics of this compound with any biological target were found in the available literature.

Quantum Mechanics Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecular systems. For quinazolinone derivatives, DFT studies provide critical insights into their geometric and electronic properties. These calculations are often performed to understand the molecule's stability, reactivity, and spectroscopic characteristics.

DFT methods are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily excited.

Furthermore, Molecular Electrostatic Potential (MEP) analysis is a common application of DFT. The MEP map illustrates the charge distribution across the molecule, identifying regions that are rich or deficient in electrons. nih.gov These maps are invaluable for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids, by highlighting sites prone to electrophilic or nucleophilic attack. nih.gov For instance, in a related sulfonamide-quinazolinone compound, MEP analysis predicted that the sulfonamide groups were the most likely sites for interacting with a target protein. nih.gov

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Similarly, theoretical UV-Vis spectra can be computed to aid in the interpretation of experimental electronic transitions. nih.gov

Table 1: Representative Parameters from DFT Calculations for Quinazolinone-based Systems

ParameterDescriptionSignificance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and membrane permeability.
MEP Analysis Maps the electrostatic potential on the molecular surface.Predicts non-covalent interaction sites and reactivity. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used to identify promising drug candidates from large libraries of small molecules. mdpi.com These methods are significantly faster and more cost-effective than traditional high-throughput screening. For systems involving this compound, these approaches can be used to predict its binding affinity to various protein targets.

The process typically begins with the creation of a digital library of ligands, which can include this compound and its derivatives. Molecular docking is a key component of this process, where software like AutoDock or PyRx is used to predict the preferred orientation of a ligand when bound to a target protein. gsconlinepress.comwjarr.com This prediction results in a docking score, which estimates the binding affinity; more negative scores typically indicate stronger binding. snv63.ru

For example, a study on 3-amino-2-phenylquinazolin-4(3H)-one used virtual screening to assess its potential against a human coronavirus receptor, revealing a strong binding affinity. gsconlinepress.com Similarly, other quinazolinone derivatives have been screened against enzymes like PARP-1, with docking studies indicating good affinity to the active site. snv63.ru These examples demonstrate a well-established methodology that can be directly applied to this compound to explore its potential therapeutic applications against a wide range of biological targets, such as kinases, polymerases, or carbonic anhydrases. nih.govnih.gov

Virtual ligand design takes this a step further. If an initial screening identifies this compound as a hit, computational methods can be used to design new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov By modifying the core structure—for instance, by adding or altering functional groups—and then re-evaluating the new compounds via molecular docking, researchers can rationally guide the synthesis of more effective molecules.

Table 2: Typical Workflow for Virtual Screening and Docking

StepDescriptionTools/Software
1. Target Preparation The 3D structure of the protein target is obtained (from PDB) and prepared by removing water, adding hydrogens, and defining the binding site.Discovery Studio, Chimera
2. Ligand Preparation 2D structures of ligands (e.g., this compound) are converted to 3D and optimized for energy.ChemDraw, Avogadro
3. Molecular Docking Ligands are docked into the target's active site to predict binding conformations and affinities.AutoDock Vina, PyRx, Schrödinger Suite gsconlinepress.comsnv63.ru
4. Scoring & Analysis Docking results are scored and ranked. The best candidates are analyzed for key interactions (e.g., hydrogen bonds, hydrophobic contacts).Discovery Studio Visualizer
5. Hit Selection Compounds with the best scores and interaction profiles are selected for further experimental validation.-

Homology Modeling in Target Prediction

When the experimental 3D structure of a protein target is not available in databases like the Protein Data Bank (PDB), homology modeling (or comparative modeling) provides a way to generate a reliable structural model. nih.gov This technique is crucial for enabling structure-based drug design for novel or less-studied targets. It operates on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures. bitesizebio.com

The process of homology modeling involves several key steps: bitesizebio.com

Template Identification: The amino acid sequence of the target protein is used to search the PDB for homologous proteins with known structures. This is often done using tools like BLAST. bitesizebio.com

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model. yasara.org

Model Building: A 3D model of the target is constructed based on the coordinates of the template structure, guided by the sequence alignment. This step often involves modeling loops and side chains that may differ from the template. yasara.org

For a compound like this compound, homology modeling can be instrumental in predicting its potential biological targets. If experimental data suggests the compound has an effect on a particular biological pathway, but the specific protein it binds to is unknown or lacks a solved structure, a homology model of the putative target can be built. Subsequently, molecular docking studies can be performed using this model to investigate whether this compound can plausibly bind to it and to understand the molecular interactions that stabilize the complex. This approach was utilized in a study on quinazolin-4(3H)-one derivatives as potential tyrosine kinase inhibitors, where molecular docking was used to analyze interactions with enzymes like CDK2 and EGFR. nih.gov If experimental structures for these kinases were unavailable, homology modeling would have been the necessary first step. nih.gov

Application of Machine Learning Algorithms in Drug Discovery

Machine learning (ML) is revolutionizing drug discovery by providing tools to analyze vast and complex datasets, make accurate predictions, and accelerate decision-making. nih.gov ML algorithms can be applied at virtually every stage of the drug discovery pipeline, from target identification to lead optimization. mdpi.com

In the context of this compound and its derivatives, ML can be particularly useful for developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The process involves:

Data Collection: A dataset of quinazolinone derivatives with their measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical features (molecular descriptors) is calculated. These can describe physicochemical properties, topological features, or 3D conformations.

Model Training: An ML algorithm is trained on this dataset to learn the relationship between the descriptors and the activity. Common algorithms include Random Forest (RF), Support Vector Machines (SVM), and various types of neural networks. mdpi.comnih.gov

Model Validation: The model's predictive power is rigorously tested on an independent set of compounds not used during training.

Once a validated QSAR model is built, it can be used to predict the activity of new, unsynthesized quinazolinone derivatives, including novel analogs of this compound. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Beyond QSAR, ML models can also predict other crucial properties, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. By integrating these predictions, a more comprehensive in silico profile of a drug candidate can be created, helping to identify potential liabilities early in the discovery process. nih.gov While the direct application of ML to this compound may not be extensively documented, the methodologies are well-established for other small molecules and are readily applicable. nih.govconicet.gov.ar

Table 3: Common Machine Learning Algorithms in Drug Discovery

AlgorithmTypeApplication in Quinazolinone Research
Random Forest (RF) Supervised Learning (Ensemble)Predicting biological activity (QSAR), classifying compounds as active/inactive. mdpi.com
Support Vector Machine (SVM) Supervised LearningBuilding regression models for activity prediction and classification models for ADMET properties. nih.gov
Deep Neural Networks (DNN) Supervised Learning (Deep Learning)Modeling complex, non-linear structure-activity relationships, de novo drug design. mdpi.com
Principal Component Analysis (PCA) Unsupervised LearningReducing the dimensionality of descriptor space, visualizing chemical space.

Green Chemistry and Sustainable Synthesis Approaches for Ethoxy Quinazolinone Derivatives

Atom Economy and Reaction Efficiency Optimization

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green synthesis. In the context of ethoxy-quinazolinone derivatives, research has focused on developing synthetic routes that are not only high-yielding but also minimize the formation of byproducts.

Multi-component reactions (MCRs) represent a powerful strategy for improving atom economy. For instance, a four-component reaction for the synthesis of 4(3H)-quinazolinones involving 2-iodoanilines, trimethyl orthoformate, and amines has been developed. rsc.org This approach, utilizing a heterogeneous palladium on activated charcoal (Pd/C) catalyst, provides excellent yields and avoids the use of expensive and often toxic phosphine (B1218219) ligands. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhances reaction efficiency by reducing the need for intermediate purification steps, thereby saving solvents and energy. frontiersin.org For example, a one-pot, three-component synthesis of quinazoline (B50416) derivatives has been demonstrated using maltose:dimethylurea deep eutectic solvent. tandfonline.com

Development and Application of Eco-Friendly Solvents (e.g., Deep Eutectic Solvents)

The use of volatile and hazardous organic solvents is a major environmental concern in chemical synthesis. Green chemistry seeks to replace these with more environmentally friendly alternatives.

Deep Eutectic Solvents (DESs) have emerged as promising green solvents for the synthesis of quinazolinone derivatives. tandfonline.comrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. mdpi.com They offer several advantages, including low toxicity, biodegradability, low volatility, and high solvation capacity. nih.gov

A notable application is the DES-mediated cyclization of various aldehydes with other reactants to produce substituted quinazolinones in good to excellent yields. rsc.org In some cases, DESs can act as both the solvent and a catalyst, further simplifying the reaction setup. mdpi.com For instance, a study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones found that a choline (B1196258) chloride:urea (1:2) DES was the most effective medium. mdpi.com The use of water as a green solvent has also been explored, with some syntheses of quinazolinone derivatives being successfully carried out in aqueous media. frontiersin.orgnih.govbohrium.com

Use of Recyclable and Heterogeneous Catalysts

Catalysts play a crucial role in enhancing reaction rates and selectivity. Green chemistry promotes the use of catalysts that are recyclable and can be easily separated from the reaction mixture, thereby minimizing waste and contamination of the final product.

Heterogeneous catalysts are particularly advantageous in this regard. Palladium on activated charcoal (Pd/C) has been effectively used as a recyclable catalyst in the four-component synthesis of 4(3H)-quinazolinones. rsc.org Similarly, HBEA zeolite-supported platinum nanoclusters (Pt/HBEA) have been shown to be effective for the direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols. researchgate.netrsc.org This heterogeneous system demonstrates a significantly higher turnover number compared to previous homogeneous catalysts. rsc.org

Acid-functionalized magnetic silica (B1680970) nanoparticles have also been developed as a heterogeneous catalyst for quinazolinone synthesis in water at room temperature. nih.gov Another innovative approach involves the use of niobium pentoxide (ortho-Nb2O5) as a recyclable, heterogeneous, and biologically inert catalyst for the synthesis of quinazolinones in an aqueous medium via oxidative dehydrogenative coupling. bohrium.com This method is free of toxic metals, additives, and oxidants. bohrium.com

Minimization of Waste Generation and Environmental Impact

The adoption of one-pot synthesis methodologies significantly reduces waste by eliminating the need for purification of intermediates, which in turn minimizes solvent usage and potential product loss. frontiersin.org Furthermore, the development of catalyst-free reaction conditions, where possible, contributes to waste reduction by simplifying the final product work-up. rsc.org

Environmental impact assessments for the production of related compounds, such as 4-chloro-6,7-bis(methoxy ethoxy) quinazolinone, highlight the importance of proper waste management and risk assessment in chemical manufacturing. environmentclearance.nic.inenvironmentclearance.nic.inenvironmentclearance.nic.in These assessments emphasize the need for robust emergency management plans and the safe handling and storage of all materials. environmentclearance.nic.inenvironmentclearance.nic.inenvironmentclearance.nic.in

Emerging Green Synthetic Techniques

The field of green chemistry is continuously evolving, with new techniques being developed to further enhance the sustainability of chemical synthesis.

Photocatalytic Reactions: Visible light-promoted photocatalysis offers an eco-friendly and efficient method for quinazolinone synthesis. derpharmachemica.com For example, Rose Bengal, a recyclable metal-free photocatalyst, has been used to synthesize quinazolinone derivatives in ethanol (B145695) under visible light, resulting in high yields and short reaction times. derpharmachemica.com Another approach combines enzymatic catalysis with photocatalysis for a fast and highly efficient synthesis of functionalized quinazolinones. nih.gov Some methods even achieve photocatalyst-free synthesis under visible light by utilizing in situ generated aldehydes. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of quinazolinone derivatives. tandfonline.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, 3-substituted-quinazolin-4(3H)-ones have been synthesized in a one-pot reaction using a microwave reactor. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, provides another green alternative. Ultrasound-assisted synthesis of quinazolinones has been shown to be a facile and efficient method, often proceeding at ambient temperature and pressure without the need for a metal catalyst. rsc.orgrsc.org This technique can significantly reduce reaction times, in some cases to as little as 15 minutes. rsc.orgrsc.org The use of ultrasound in combination with deep eutectic solvents has also been explored, yielding good to excellent results for the preparation of bis-quinazolinones. nih.gov

Mechanochemistry: Mechanochemical synthesis, which involves initiating reactions through mechanical force (e.g., ball milling), offers a solvent-free and often catalyst-free route to quinazolinones. mdpi.comorganic-chemistry.orgacs.org This technique has been used to prepare a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, significantly reducing the reaction time compared to conventional methods. mdpi.comnih.govresearchgate.net An oxidant-free and solvent-free synthesis of 2-arylquinazolinones has been developed using stainless-steel-driven decarboxylative acyl radical generation from α-keto acids under ball milling conditions. organic-chemistry.orgacs.org

Future Research Directions for 6 Ethoxyquinazolin 4 3h One in Academic Settings

Exploration of Novel and Highly Efficient Synthetic Pathways

While general methods for synthesizing quinazolin-4(3H)-ones are established, the development of highly efficient, cost-effective, and environmentally sustainable pathways specifically for 6-ethoxyquinazolin-4(3H)-one is a critical first step for future research. Existing routes often begin with precursors like substituted anthranilic acids, isatoic anhydride (B1165640), or o-aminobenzamides. evitachem.comorganic-chemistry.orgmdpi.com For instance, the fusion of 2-ethoxy(4H)-3,1-benzoxazin-4-one with ammonium (B1175870) acetate (B1210297) provides a direct route to the related 2-ethoxy-4(3H)quinazolinone. semanticscholar.orgnih.gov

Future academic efforts should focus on:

Catalyst Innovation: Investigating novel catalysts, such as inexpensive and non-toxic iron(III) chloride, to improve reaction yields and reduce reliance on hazardous materials. organic-chemistry.org

Green Chemistry Approaches: Developing syntheses that utilize greener solvents and reaction conditions, such as metal- and catalyst-free oxidative procedures. mdpi.com

Process Optimization: Systematically optimizing reaction parameters (temperature, solvent, reaction time) for existing methods to maximize yield and purity, thereby facilitating large-scale production for extensive biological screening.

Synthetic PrecursorGeneral ApproachPotential for this compoundKey Research Focus
o-Aminobenzamides Cyclization with aldehydes or styrenes. mdpi.comA viable route starting from 2-amino-5-ethoxybenzamide.Developing catalyst-free oxidative cleavage methods for efficiency and sustainability. mdpi.com
Isatoic Anhydride Reaction with amidoxime (B1450833) derivatives catalyzed by reagents like iron(III) chloride. organic-chemistry.orgRequires synthesis of 5-ethoxyisatoic anhydride as a key intermediate.Exploring the scope of amidoximes to introduce diversity at the 2-position. organic-chemistry.org
Benzoxazinones Aminolysis of a corresponding 2-substituted benzoxazinone (B8607429). iiste.orgnih.govSynthesis could proceed from 6-ethoxy-2-substituted-4H-3,1-benzoxazin-4-one.Optimizing the aminolysis step and exploring various substituents at the 2-position. ekb.eg

Design and Synthesis of Advanced Derivatives with Tailored Biological Activities

The quinazolinone core is a versatile scaffold for chemical modification. researchgate.netnih.gov The 6-ethoxy group on the benzene (B151609) ring of this compound provides a unique electronic and steric profile that can be leveraged in drug design. Future research should focus on synthesizing a library of derivatives by modifying various positions on the quinazolinone ring to explore a range of biological activities.

Key strategies for derivatization include:

Substitution at N-3: Introducing diverse alkyl, aryl, or heterocyclic moieties at the N-3 position. This position is often crucial for modulating activity, as seen in derivatives designed as anticancer agents. nih.gov

Substitution at C-2: Incorporating different functional groups at the C-2 position. For example, introducing substituted phenyl groups or other heterocyclic rings can influence target specificity, as demonstrated in the development of mGlu7 receptor modulators. mdpi.com

Further Substitution on the Benzene Ring: Although the 6-ethoxy group is fixed, modifications at other available positions (e.g., 5, 7, 8) could fine-tune activity, solubility, and pharmacokinetic properties.

Derivative ClassRationale for SynthesisPotential Biological Target/Activity
3-Aryl/Heterocyclyl Derivatives To explore interactions with hydrophobic pockets in target proteins.Anticancer (e.g., RecQ helicase inhibition), Antimicrobial. researchgate.netnih.gov
2-Substituted Phenyl Derivatives To modulate receptor binding and selectivity.CNS disorders (e.g., mGlu7 receptor modulation). mdpi.com
2-Thioether Derivatives To enhance activity against specific enzymes like protein kinases.Anticancer (e.g., EGFR inhibition). tandfonline.com
Fused-Ring Systems To create rigid structures with novel pharmacological profiles.Antimicrobial, Anticancer. researchgate.netnih.gov

Comprehensive Mechanistic Elucidation of Pharmacological Actions

A fundamental goal of academic research is to understand how a compound exerts its biological effects. For derivatives of this compound, it is crucial to move beyond initial screening and conduct in-depth mechanistic studies. Quinazolinones are known to act through various mechanisms, including the inhibition of protein kinases, which are pivotal in cell signaling pathways related to cancer. evitachem.comtandfonline.com

Future investigations should include:

Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific cellular targets (e.g., enzymes, receptors) of active derivatives.

Enzyme Inhibition Assays: Quantifying the inhibitory activity against specific enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase or other kinases implicated in disease. evitachem.comtandfonline.com

Cell-Based Assays: Studying the downstream cellular effects, such as the induction of apoptosis (programmed cell death) or cell cycle arrest in cancer cell lines, to confirm the compound's mode of action. nih.govevitachem.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches can accelerate the drug discovery process. For this compound, integrating these methodologies can guide the rational design of derivatives and help interpret experimental results.

Future research should leverage:

Molecular Docking and Simulation: Using computational models to predict how synthesized derivatives bind to the active sites of potential protein targets. nih.gov This can prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the derivatives with their biological activities. This can help identify key structural features responsible for efficacy.

Advanced Structural Analysis: Utilizing techniques like X-ray crystallography to determine the three-dimensional structure of a derivative bound to its target protein. nih.gov This provides definitive proof of the binding mode and offers invaluable insights for further optimization.

Development of Multi-Target Directed Ligands for Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. mdpi.comfrontiersin.org The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. mdpi.comsemanticscholar.org The quinazolinone scaffold is well-suited for the design of MTDLs.

Future academic research should explore the potential of the this compound framework to:

Design Hybrid Molecules: Rationally combine the quinazolinone core with other pharmacophores known to hit different, disease-relevant targets. mdpi.com For instance, a hybrid could be designed to inhibit both a kinase and another enzyme involved in a separate pathological cascade.

Target Comorbid Conditions: Design ligands that address both a primary disease and its common comorbidities. frontiersin.org

Evaluate Polypharmacology: Systematically screen promising derivatives against a panel of targets to identify and optimize multi-target profiles, moving beyond the traditional one-molecule-one-target paradigm. mdpi.com

Investigation of Selective Target Modulation and Off-Target Effects

A critical aspect of developing any new therapeutic agent is ensuring it acts selectively on its intended target while minimizing interactions with other proteins, known as off-target effects. sitoolsbiotech.comwikipedia.org Unintended interactions can lead to reduced efficacy or undesirable side effects. cd-genomics.com

For derivatives of this compound, future research must include:

Selectivity Profiling: Screening active compounds against a panel of related proteins (e.g., a kinase panel) to assess their selectivity. The goal is to identify derivatives that potently inhibit the target of interest with minimal activity against other proteins.

Counter-Screening Assays: Performing assays to explicitly test for activity at known off-targets associated with the quinazolinone scaffold or related drug classes. nih.gov

Cellular and In Vivo Off-Target Analysis: Using advanced techniques in cellular models to assess unintended changes in gene expression or signaling pathways. wikipedia.org This provides a broader view of the compound's interaction within a complex biological system.

Q & A

Q. What are common synthetic strategies for preparing 6-ethoxyquinazolin-4(3H)-one derivatives?

Methodological Answer: A key approach involves substituting the quinazolinone scaffold with ethoxy groups via nucleophilic displacement or condensation reactions. For example, derivatives can be synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux, followed by hydrogenation with 2,3-diazetidinone to introduce the ethoxy group . Another method includes replacing the oxygen heteroatom in the benzoxazinone core with amino acid residues under controlled heating, as demonstrated in Alzheimer’s disease-related studies . Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical to achieving high yields.

Q. Which spectroscopic techniques are essential for characterizing quinazolinone derivatives?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For example, NMR can confirm the presence of ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and aromatic protons in the quinazolinone core. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioamide groups (C=S at ~1250 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. What in vitro assays are used to evaluate the antioxidant activity of quinazolin-4(3H)-ones?

Methodological Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) test are standard. For instance, compounds like 3-methyl-2-phenylquinazolin-4(3H)-one derivatives showed significant antioxidant activity (P < 0.05) in DPPH assays, comparable to ascorbic acid . Data should be normalized to reference antioxidants and analyzed using nonlinear regression for IC₅₀ calculations.

Advanced Research Questions

Q. How can computational docking be integrated into the study of quinazolinone derivatives targeting amyloid aggregation?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities between quinazolinones and amyloid-β (Aβ) fibrils. For example, derivatives with glycylglycine residues showed strong binding to Aβ1–42 (ΔG = −9.2 kcal/mol) in silico, correlating with in vitro aggregation inhibition (>50% at 10 µM) . Use PyMOL for visualizing binding poses and prioritize derivatives with hydrogen bonds to key residues (e.g., Lys16, Glu22). Validate findings via Thioflavin T fluorescence assays.

Q. How to resolve discrepancies in IC₅₀ values across studies on quinazolinone derivatives?

Methodological Answer: Discrepancies often arise from assay variability (e.g., enzyme sources, substrate concentrations). Normalize data using a common reference (e.g., donepezil for acetylcholinesterase inhibition) and apply statistical tools like ANOVA with post-hoc tests. For example, 6,7-dimethoxyquinazolin-4(3H)-one derivatives showed IC₅₀ = 1.8–4.2 mg/mL for acetylcholinesterase inhibition, differing from donepezil (2.4 mg/mL) due to assay buffer pH differences . Replicate experiments under standardized conditions and report confidence intervals.

Q. What strategies enhance the metabolic stability of quinazolinone derivatives without compromising bioactivity?

Methodological Answer: Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6-position to reduce CYP450-mediated oxidation. For instance, 6-iodo derivatives demonstrated improved plasma stability (t₁/₂ > 6 h) while retaining anticholinesterase activity (IC₅₀ = 2.1 µM) . Use in vitro microsomal stability assays (e.g., rat liver microsomes) to screen candidates and prioritize those with ClogP < 3 for better solubility.

Q. How to analyze synergistic effects of multiple substituents on dual inhibitory activity (e.g., anticholinesterase and antiamyloid)?

Methodological Answer: Employ multivariate analysis (e.g., Principal Component Analysis) to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. For example, dipeptide-containing derivatives showed dual activity due to enhanced hydrogen bonding (antiamyloid) and hydrophobic interactions (anticholinesterase) . Use fractional inhibitory concentration (FIC) indices to quantify synergy.

Q. What methodologies optimize reaction conditions for low-yielding steps in quinazolinone synthesis?

Methodological Answer: Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). For instance, optimizing the Castro–Stephen coupling reaction with CsF in acetonitrile increased yields from 45% to 72% by adjusting the molar ratio (1:1.2 substrate:reagent) . Use in situ FTIR or LC-MS to monitor reaction progress and troubleshoot intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.